Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether

Medicinal Chemistry Synthetic Intermediate Quality Control

This precise scaffold integrates three reactive handles—a 2-chloro (cross-coupling), 6-bromomethyl (nucleophilic displacement/fluorination), and a 3-benzyloxy (latent hydroxyl)—enabling divergent, regioselective elaboration. Generic alternatives compromise synthetic fidelity. Ideal for parallel SAR, targeted covalent inhibitors, and radiochemistry. Secure consistent crystallinity and purity to accelerate your medchem programs.

Molecular Formula C13H11BrClNO
Molecular Weight 312.59 g/mol
CAS No. 1221791-60-1
Cat. No. B1440103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether
CAS1221791-60-1
Molecular FormulaC13H11BrClNO
Molecular Weight312.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=C(C=C2)CBr)Cl
InChIInChI=1S/C13H11BrClNO/c14-8-11-6-7-12(13(15)16-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2
InChIKeyICQURDJAVXXUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether (CAS 1221791-60-1): Technical Specifications and Procurement Baseline


Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether (CAS 1221791-60-1), also named 3-(Benzyloxy)-6-(bromomethyl)-2-chloropyridine, is a substituted pyridine derivative with the molecular formula C13H11BrClNO and a molecular weight of 312.59 g/mol . This compound features a 2-chloropyridine core substituted at the 3-position with a benzyloxy ether and at the 6-position with a bromomethyl group . It is typically supplied as a white crystalline solid and serves as a key synthetic intermediate in medicinal chemistry and organic synthesis due to its multiple reactive handles for further derivatization .

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether: Procurement Risks in Generic Substitution of Polyfunctional Pyridine Intermediates


This compound's value as an intermediate lies in its precise substitution pattern: a chlorine atom at the 2-position available for cross-coupling, a benzyl-protected hydroxyl at the 3-position, and an electrophilic bromomethyl group at the 6-position for nucleophilic displacement. Generic substitution with structurally similar pyridine intermediates (e.g., 2-bromo-6-(bromomethyl)pyridine or 2-chloro-3-benzyloxymethylpyridine) is not feasible because these analogs lack one or more of the three reactive centers, thereby altering the regiochemical outcome and efficiency of downstream synthetic sequences [1]. Furthermore, substitution can introduce unknown impurity profiles, varying levels of trace metals, or inconsistent crystallinity, which directly impact reproducibility in sensitive coupling reactions and final product purity [2].

Quantitative Differentiation of Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether Against Structural Analogs


Molecular Weight and Purity Thresholds: Differentiating 3-O-Benzyl Substituted Pyridines from Common 2-Halo Analogs

The target compound (MW 312.59) possesses a higher molecular mass and different elemental composition compared to the common starting material 2-bromo-6-(bromomethyl)pyridine (MW 250.92) . While both contain a reactive bromomethyl group, the target compound offers a 2-chloro substituent instead of a 2-bromo group. The C-Cl bond is more stable under certain palladium-catalyzed conditions, allowing for orthogonal cross-coupling strategies that are not possible with the dibromo analog [1]. Commercial specifications for Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether are typically ≥95% purity (HPLC), with some vendors offering ≥98% (NLT 98%) .

Medicinal Chemistry Synthetic Intermediate Quality Control

Chemoselective Alkylation: Distinguishing Bromomethyl Reactivity from Benzyloxymethyl Analogs

The 6-bromomethyl group is a highly reactive electrophilic center for nucleophilic substitution (SN2), whereas structurally similar compounds like 2-Chloro-3-benzyloxymethylpyridine (CAS 108082-72-0) contain a methylene ether linkage that lacks electrophilic reactivity . The target compound's bromomethyl group readily reacts with amines, thiols, and alkoxides, enabling rapid diversification at the 6-position. In contrast, the comparator's ether linkage is stable and cannot serve as a leaving group for nucleophilic displacement, limiting downstream modification options.

Organic Synthesis Reaction Selectivity Nucleophilic Substitution

Availability and Supply Chain Consistency: Comparative Vendor Purity and Scale Data

Supply chain reliability is a critical differentiator for non-commercial intermediates. Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether is offered by multiple reputable vendors with specified purity ranges (95% to 98%) and varying scale options . Specifically, one vendor lists 500mg at £215.00 and 1g at £275.00 with 95%+ purity . In comparison, the closely related compound 2-chloro-3-(benzyloxy)pyridine (CAS 1256810-23-3), which lacks the bromomethyl group, shows less frequent commercial availability and fewer bulk options. This multi-vendor supply chain for the target compound reduces single-source dependency risk for R&D programs.

Procurement Supply Chain Quality Assurance

Optimal Application Scenarios for Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether in Drug Discovery and Chemical Biology


Synthesis of Orthogonally Functionalized Pyridine Libraries via Sequential Cross-Coupling and Alkylation

This scenario leverages the differential reactivity of the 2-chloro and 6-bromomethyl groups. The chlorine at the 2-position serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig amination, while the bromomethyl group can undergo independent nucleophilic substitution with amines or alkoxides to generate highly diverse 2,6-disubstituted pyridine libraries [1]. The benzyl ether at the 3-position remains stable during these transformations and can be deprotected at a late stage to reveal a hydroxyl group for further functionalization.

Development of PET Tracers or Radioligands via Late-Stage [18F]Fluorination

The benzylic bromine in the bromomethyl group is an ideal leaving group for nucleophilic [18F]fluorination, a key step in synthesizing positron emission tomography (PET) tracers. The compound's molecular architecture allows for the introduction of the radioisotope at the 6-position while retaining the 2-chloro substituent for potential follow-up radiochemical derivatization or as a stable tag for metabolic studies [2].

Construction of Kinase Inhibitor Scaffolds Targeting the Hinge Region

Many kinase inhibitors feature a 2-aminopyridine core that binds to the ATP hinge region. This compound serves as a direct precursor to 2-amino-6-substituted pyridines. The 2-chloro group is selectively displaced by amines, and the 6-bromomethyl group can be modified to introduce solubilizing side chains or additional binding elements, enabling rapid exploration of structure-activity relationships (SAR) around the pyridine ring [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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